molecular formula C11H15N5O B2595327 5-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine CAS No. 1233705-31-1

5-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine

Cat. No.: B2595327
CAS No.: 1233705-31-1
M. Wt: 233.275
InChI Key: OCJFEFFSAXLOMU-UHFFFAOYSA-N
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Description

5-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine is a heterocyclic compound featuring a pyridine core substituted with a hydrazinyl group at position 2 and a 3-tert-butyl-1,2,4-oxadiazole moiety at position 3. The tert-butyl group on the oxadiazole ring introduces steric bulk and lipophilicity, which may enhance metabolic stability and binding affinity in biological systems . Its synthesis typically involves 1,3-dipolar cycloaddition routes, starting from tert-butylamidoxime and pyridine derivatives .

Properties

IUPAC Name

[5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-11(2,3)10-14-9(17-16-10)7-4-5-8(15-12)13-6-7/h4-6H,12H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJFEFFSAXLOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=N1)C2=CN=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butylamidoxime with an appropriate pyridine derivative under acidic conditions to form the oxadiazole ring . The hydrazinyl group can then be introduced through a subsequent reaction with hydrazine hydrate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Oxadiazole Substituents

The tert-butyl group distinguishes this compound from analogues with smaller or aromatic substituents on the oxadiazole ring. Key comparisons include:

Compound Name Oxadiazole Substituent Key Properties/Applications Reference
5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine (QV-2535) 4-Fluorophenyl 90% purity; explored in antitubercular studies
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine Cyclopropyl >95% purity; higher solubility
2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine Propyl >95% purity; moderate lipophilicity
5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine Ethyl 95% purity; simpler synthesis
  • Cyclopropyl and fluorophenyl substituents introduce electronic effects (e.g., electron-withdrawing fluorine) that may alter binding interactions .
  • Synthetic Accessibility : Ethyl and propyl derivatives are synthesized more readily than tert-butyl analogues, which require specialized reagents (e.g., tert-butylamidoxime) .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Bulky tert-butyl groups are known to resist oxidative metabolism, offering a pharmacokinetic advantage over ethyl or propyl derivatives .
  • Purity and Stability : While tert-butyl derivatives are synthesized at 90% purity (), cyclopropyl and propyl analogues achieve >95% purity, possibly due to fewer steric challenges during purification .

Biological Activity

5-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-2-hydrazinylpyridine is a heterocyclic compound notable for its unique structural features, which include a pyridine ring and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.

Chemical Structure and Properties

The compound's IUPAC name is 5-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-ylhydrazine. Its molecular formula is C11H15N5OC_{11}H_{15}N_{5}O, and it possesses distinct electronic properties due to the presence of both the oxadiazole and pyridine rings .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their functions. This interaction may lead to significant pharmacological effects, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, research on related oxadiazole derivatives has demonstrated their effectiveness against various cancer cell lines, including colon adenocarcinoma and lung adenocarcinoma . The mechanism often involves inducing apoptosis in cancer cells or inhibiting cell proliferation.

Case Studies

  • Cell Viability Assays : In vitro studies using MTT assays showed that this compound reduced cell viability in treated cancer cell lines by up to 50% at specific concentrations (IC50 values) after 48 hours of exposure.
  • Binding Affinity Studies : Interaction studies revealed that the compound binds effectively to certain protein targets involved in cancer progression. This binding was quantified using surface plasmon resonance techniques .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar oxadiazole derivatives is useful:

Compound NameMolecular FormulaUnique Features
3-(3-tert-butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochlorideC11H20ClN3ODifferent substitution pattern leading to varied biological activity
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)piperidine hydrochlorideC11H20ClN3OVariation in substitution affecting pharmacokinetics
Tert-butyl 4-(3-thiophen-2-Yl-1,2,4-Oxadiazol-5-Yl)piperidineC16H21N3O3SIncorporation of thiophene ring introduces distinct properties

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